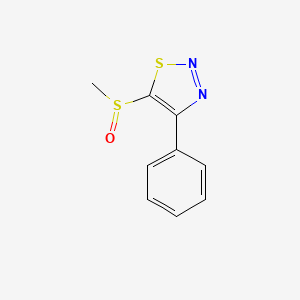

5-methanesulfinyl-4-phenyl-1,2,3-thiadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Methanesulfinyl-4-phenyl-1,2,3-thiadiazole is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a sulfur atom and a phenyl group, contributes to its distinctive chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-methanesulfinyl-4-phenyl-1,2,3-thiadiazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine . This reaction yields the desired thiadiazole derivative, which can be further purified and characterized using techniques such as NMR, IR, and mass spectrometry.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale synthesis involve optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.

Análisis De Reacciones Químicas

Types of Reactions

5-Methanesulfinyl-4-phenyl-1,2,3-thiadiazole can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has highlighted the potential of 5-methanesulfinyl-4-phenyl-1,2,3-thiadiazole as an antimicrobial agent. Its structure allows for interaction with bacterial cell membranes and metabolic pathways, which can disrupt essential cellular processes. Studies have shown efficacy against various Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antibiotic .

Anticancer Properties

The compound has been investigated for its anticancer properties. It exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells. For instance, derivatives of this compound have demonstrated reduced viability in human leukemia and breast cancer cell lines . The mechanism of action is believed to involve inhibition of key enzymes and signaling pathways critical for cancer cell proliferation .

Mechanism of Action

Understanding the interactions of this compound with biological targets is crucial for elucidating its therapeutic potential. It may interact with proteins involved in cellular signaling or enzymes critical for metabolic processes, which could lead to the development of targeted therapies for diseases like cancer and infections.

Material Science

Chemical Synthesis Applications

The synthesis of this compound involves various methodologies that can be optimized for yield and efficiency. Its unique structure allows for further functionalization, making it a versatile building block in synthetic chemistry.

Potential in Polymer Chemistry

The compound's properties may also lend themselves to applications in polymer chemistry, where its thiadiazole ring can enhance the thermal stability and mechanical properties of polymers. This could lead to advancements in materials used in electronics and coatings.

Mecanismo De Acción

The mechanism of action of 5-methanesulfinyl-4-phenyl-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. For instance, thiadiazole derivatives have been shown to inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with nucleic acid synthesis . These interactions can lead to the inhibition of microbial growth and the potential therapeutic effects observed in biological studies.

Comparación Con Compuestos Similares

Similar Compounds

1,2,3-Thiadiazole: Shares the thiadiazole ring but lacks the methanesulfinyl and phenyl substituents.

1,2,4-Thiadiazole: Another isomer with different nitrogen atom positions.

1,3,4-Thiadiazole: A well-studied isomer with various biological activities.

Uniqueness

5-Methanesulfinyl-4-phenyl-1,2,3-thiadiazole is unique due to the presence of the methanesulfinyl group, which can influence its chemical reactivity and biological activity. The phenyl group also contributes to its distinct properties, making it a valuable compound for further research and development.

Actividad Biológica

Introduction

5-Methanesulfinyl-4-phenyl-1,2,3-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. Thiadiazoles are known for their potential therapeutic properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various pathways involving the reaction of phenylhydrazine with carbon disulfide and subsequent modifications. The general structure features a thiadiazole ring substituted at the 5-position with a methanesulfinyl group and a phenyl group at the 4-position.

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit activity against various bacterial strains. For instance:

- Antibacterial Activity : Thiadiazoles have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

- Antifungal Activity : Compounds related to thiadiazoles have also shown antifungal activity against strains like Aspergillus niger .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For example:

- Cell Viability Reduction : Several derivatives have been tested for their ability to decrease cell viability in various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT116), and leukemia (HL-60) .

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific enzymes or pathways involved in cell proliferation and survival .

Anti-inflammatory Activity

Thiadiazole compounds have also been investigated for their anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Anticonvulsant Activity

Some thiadiazole derivatives exhibit anticonvulsant effects. For instance, certain compounds have been shown to protect against seizure activity in animal models, indicating potential use in treating epilepsy .

Data Table: Summary of Biological Activities

| Biological Activity | Test Organisms/Cell Lines | Observations/Results |

|---|---|---|

| Antibacterial | S. aureus, E. coli | Significant reduction in bacterial growth |

| Antifungal | A. niger, Aspergillus fumigatus | Moderate antifungal activity observed |

| Anticancer | MCF-7, HCT116, HL-60 | Decreased cell viability; IC50 values < 30 µM |

| Anti-inflammatory | Various models | Reduction in inflammatory markers |

| Anticonvulsant | Animal models | Protection against induced seizures |

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of thiadiazole derivatives and found that compounds with specific substitutions showed enhanced antibacterial activity compared to standard antibiotics .

- Cancer Cell Line Studies : In vitro tests on human cancer cell lines demonstrated that certain thiadiazole derivatives significantly reduced cell viability through apoptosis induction mechanisms .

- Inflammation Models : In vivo studies using animal models of inflammation indicated that thiadiazole derivatives could effectively reduce swelling and pain associated with inflammatory responses .

Propiedades

IUPAC Name |

5-methylsulfinyl-4-phenylthiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS2/c1-14(12)9-8(10-11-13-9)7-5-3-2-4-6-7/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRICPCEDPKWPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=C(N=NS1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.